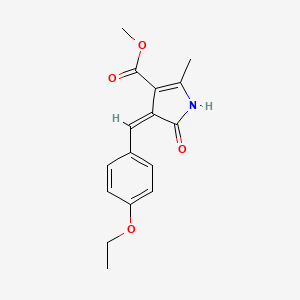

2-(isopropylamino)-1-(3-nitrophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The isopropylamino and nitrophenyl groups are likely to influence the compound’s overall shape and reactivity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the isopropylamino group, and reduction reactions at the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the isopropylamino group could influence its solubility in different solvents .Scientific Research Applications

Synthesis and Spectral Analysis

A study by Saba et al. (2007) introduced an undergraduate laboratory experiment where students synthesized heterocyclic amines, including 2-(isopropylamino)ethanol, to understand the effect of asymmetry on NMR spectra. This experiment aimed to demonstrate spectral problem-solving and the principles of chemical synthesis (S. Saba, J. Ciaccio, J. Espinal, & Courtney E. Aman, 2007).

Interaction with Solvents

Nandi et al. (2012) synthesized nitro-substituted phenolates to study their solvatochromism, which can be used as probes for investigating solvent mixtures. This research highlights how the interaction between solutes and solvents can be analyzed through UV-vis spectroscopic behavior, offering insights into solvent-solvent and solute-solvent interactions (L. G. Nandi, Felipe Facin, V. G. Marini, et al., 2012).

Chiral Discrimination

Kashiwagi et al. (1999) explored the electrooxidation reaction of (R)- and (S)-1-phenylethanol using a chiral nitroxyl radical as a catalyst, demonstrating selective detection in mixtures. This study provides a basis for understanding chiral discrimination and its applications in synthesis and analysis (Yoshitomo Kashiwagi, K. Uchiyama, Futoshi Kurashima, et al., 1999).

CO2 Absorption

Barzagli et al. (2016) investigated the CO2 absorption capabilities of various solvent-free alkanolamines, including 2-(isopropylamino)ethanol, comparing their efficiency to aqueous monoethanolamine. This study addresses the potential advantages of using solvent-free amines in CO2 capture processes, contributing to the development of more efficient and environmentally friendly technologies (F. Barzagli, F. Mani, & M. Peruzzini, 2016).

Catalytic Properties

Ji et al. (2016) examined the influence of alcohols on the nucleation and growth of Ag nanoparticles on carbon supports, investigating the catalytic properties of Ag/Carbon nanocomposites in nitroaromatics reduction reactions. This research sheds light on the role of solvents in controlling nanoparticle size and dispersion, which is crucial for optimizing catalytic activity (Tuo Ji, Long Chen, Liwen Mu, et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-(3-nitrophenyl)-2-(propan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELMFSUEGUVHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)-1-(3-nitrophenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)

![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)